4,7,10-Trioxa-13-azaoctadecanoic acid, 18-[(3aR,4R,6aS)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-14-oxo-, hydrazide, rel-
Description
This compound is a biotin-derived molecule featuring a polyether chain (4,7,10-trioxa-13-azaoctadecanoic acid) conjugated to a hydrazide group and a biotin moiety (hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl) . The biotin component provides high affinity for avidin/streptavidin, making the compound valuable in biochemical applications such as protein labeling, drug delivery, and affinity chromatography . The hydrazide group (-CONHNH₂) enables conjugation with carbonyl-containing molecules (e.g., aldehydes, ketones), enhancing its utility in bioconjugation strategies . Its extended polyether chain improves solubility and reduces steric hindrance during molecular interactions .
Properties
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N5O6S/c20-24-17(26)5-7-28-9-11-30-12-10-29-8-6-21-16(25)4-2-1-3-15-18-14(13-31-15)22-19(27)23-18/h14-15,18H,1-13,20H2,(H,21,25)(H,24,26)(H2,22,23,27)/t14-,15-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMSZDYSRRYIJV-IIDMSEBBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,7,10-Trioxa-13-azaoctadecanoic acid, 18-[(3aR,4R,6aS)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-14-oxo-, hydrazide (referred to as Compound A) is a complex organic molecule with potential applications in various biological contexts. This article reviews its biological activity based on recent research findings, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula : C₁₀H₁₆N₂O₃S
Molecular Weight : 244.31 g/mol
CAS Number : 57378-70-8
Synonyms : 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
Compound A exhibits its biological activity primarily through interactions with specific molecular targets. It has been shown to modulate enzyme activities and receptor binding, which can influence various signaling pathways within cells. The presence of the thieno[3,4-d]imidazol moiety is thought to enhance its interaction with biological macromolecules.
Biological Activity
- Antioxidant Activity :
-
Antimicrobial Properties :
- In vitro studies have indicated that Compound A possesses antimicrobial properties against a range of pathogens. Its effectiveness varies based on concentration and the specific microbial strain tested.
- Enzyme Inhibition :
Case Study 1: UV Protection
A study involving human keratinocyte cells treated with Compound A showed a significant reduction in cyclobutane pyrimidine dimers (CPDs) following UV exposure. This suggests that the compound could be developed as a topical agent for UV protection in dermatological applications .
Case Study 2: Antimicrobial Efficacy
Research examining the antimicrobial efficacy of Compound A revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This highlights its potential as an antimicrobial agent in clinical settings .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Reactivity and Stability
- Hydrazide Reactivity : The target compound’s hydrazide group can form hydrazones with aldehydes/ketones, enabling stable conjugates. However, hydrazides are prone to oxidation and hydrolysis under acidic/alkaline conditions compared to amides .
- Biotin Stability: The thienoimidazolone ring in biotin derivatives is stable under physiological conditions but susceptible to extreme pH or enzymatic cleavage .
Key Research Findings
- Synthetic Efficiency : The target compound’s polyether chain enhances solubility but complicates synthesis compared to simpler biotin hydrazides .
- Conjugation Versatility : Hydrazide-functionalized biotin derivatives outperform amine-reactive biotin analogues (e.g., NHS-biotin) in carbonyl-rich environments .
- Stability Trade-offs : Hydrazides enable rapid conjugation but require careful storage to prevent degradation, whereas amide-linked biotin derivatives offer greater stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
